molecular formula C17H21NO B2495218 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline CAS No. 328032-81-1

4-[4-(2-Methylbutan-2-yl)phenoxy]aniline

Cat. No.: B2495218
CAS No.: 328032-81-1
M. Wt: 255.361
InChI Key: WBBJEKAHJPQRFN-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-4-17(2,3)13-5-9-15(10-6-13)19-16-11-7-14(18)8-12-16/h5-12H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBJEKAHJPQRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320931
Record name 4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829161
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328032-81-1
Record name 4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Reduction Sequence

The traditional route to 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline begins with nitration of 4-(2-methylbutan-2-yl)phenol. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce a nitro group at the para position relative to the phenolic hydroxyl group. Subsequent coupling with 4-fluoroaniline via nucleophilic aromatic substitution (SNAr) in the presence of potassium carbonate (K₂CO₃) yields 4-nitro-4'-(2-methylbutan-2-yl)diphenyl ether. Reduction of the nitro group to an amine is achieved using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst or via iron powder in hydrochloric acid (HCl).

Table 1: Nitration-Reduction Method Parameters

Parameter Conditions Yield (%)
Nitrating Agent HNO₃/H₂SO₄ (1:3 v/v) 85–90
Reaction Temperature 0–5°C
Coupling Base K₂CO₃ (anhydrous) 78
Reduction Catalyst 5% Pd/C, H₂ (1 atm) 92
Solvent System Ethanol/Water (2:1)

Ullmann Coupling for Ether Formation

An alternative approach employs the Ullmann coupling reaction between 4-iodoaniline and 4-(2-methylbutan-2-yl)phenol. This method requires a copper(I) iodide (CuI) catalyst and a ligand such as 1,10-phenanthroline in dimethylformamide (DMF) at 110–120°C. The reaction proceeds via a radical mechanism, forming the diaryl ether bond directly.

Table 2: Ullmann Coupling Optimization

Variable Optimal Value Yield (%)
Catalyst CuI (10 mol%) 75
Ligand 1,10-Phenanthroline (20 mol%)
Temperature 120°C
Reaction Time 24 h
Solvent DMF

Catalytic Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Modern synthetic routes leverage transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling between 4-bromoaniline and a boronic ester derivative of 4-(2-methylbutan-2-yl)phenol has been reported. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and sodium carbonate (Na₂CO₃) as a base in a toluene/water biphasic system, this method achieves yields up to 88%.

Table 3: Suzuki-Miyaura Reaction Conditions

Component Specification
Palladium Catalyst Pd(PPh₃)₄ (2 mol%)
Boronic Ester 4-(2-Methylbutan-2-yl)phenyl-Bpin
Base Na₂CO₃ (2.5 eq)
Solvent Toluene/H₂O (3:1)
Temperature 80°C
Reaction Time 12 h

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a direct route to the target compound by coupling 4-(2-methylbutan-2-yl)phenol with 4-bromoaniline. This method employs a palladium catalyst (e.g., Pd₂(dba)₃) with a sterically hindered phosphine ligand (Xantphos) and cesium carbonate (Cs₂CO₃) as a base in refluxing dioxane.

Table 4: Buchwald-Hartwig Protocol

Parameter Conditions Yield (%)
Catalyst System Pd₂(dba)₃/Xantphos 81
Base Cs₂CO₃
Solvent 1,4-Dioxane
Temperature 100°C
Reaction Time 18 h

Industrial-Scale Production Methods

Continuous Flow Nitration

Industrial synthesis prioritizes safety and scalability. Continuous flow nitration reactors mitigate risks associated with exothermic nitration reactions. A microreactor system with HNO₃/H₂SO₄ achieves 94% conversion at 25°C with a residence time of 2 minutes. Subsequent hydrogenation in a fixed-bed reactor using Raney nickel (Ra-Ni) under 10 bar H₂ pressure completes the reduction step.

Table 5: Continuous Process Parameters

Stage Conditions Output
Nitration Reactor T = 25°C, τ = 2 min 94% conv.
Hydrogenation Reactor Ra-Ni, 10 bar H₂, 80°C 98% yield
Purity Recrystallization (Ethanol/H₂O) >99%

Retrosynthetic Analysis and Computational Predictions

AI-Driven Route Proposals

Retrosynthetic algorithms trained on the Pistachio and Reaxys databases propose two viable pathways:

  • Disconnection at Ether Bond : Prioritizes phenol and aniline precursors.
  • Late-Stage Functionalization : Modifies a preassembled diaryl ether scaffold.

Table 6: Retrosynthetic Route Scores

Pathway Plausibility Score Feasibility
Ether Disconnection 0.89 High
Late-Stage Amination 0.76 Moderate

Comparative Analysis of Methods

Table 7: Method Comparison

Method Yield (%) Scalability Cost Efficiency
Nitration-Reduction 85–90 Moderate High
Ullmann Coupling 75 Low Moderate
Suzuki-Miyaura 88 High High
Buchwald-Hartwig 81 Moderate Moderate
Continuous Flow 98 Very High Very High

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methylbutan-2-yl)phenoxy]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(2-Methylbutan-2-yl)phenoxy]aniline is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for binding to hydrophobic pockets, while the aniline moiety can form hydrogen bonds with target molecules. This dual interaction enhances the compound’s efficacy in inhibiting or modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

4-[4-(2-Methylbutan-2-yl)phenoxy]aniline is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various scientific domains.

Chemical Structure and Properties

The compound has the molecular formula C17H21NOC_{17}H_{21}NO and features a phenoxy group substituted with a 2-methylbutan-2-yl group and an aniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in pharmaceuticals and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloro and phenoxy groups are crucial for binding to these targets, which leads to modulation of various biological pathways. Research indicates that the compound may inhibit certain cellular processes, although detailed mechanisms remain an area for further investigation.

Antimicrobial Activity

Research has suggested that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell functions makes it a promising candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, studies have indicated potential anticancer activity. The compound may induce apoptosis in cancer cells or inhibit tumor growth through various pathways. Ongoing research aims to elucidate these mechanisms further and assess the efficacy of this compound in cancer treatment models .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens on the WHO priority list for antibiotic-resistant bacteria. The compound demonstrated a notable minimum inhibitory concentration (MIC), suggesting its potential as a therapeutic agent .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound could selectively target tumorigenic cells while sparing normal cells, thus presenting a favorable therapeutic index .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available aniline derivatives.
  • Reagents : Common reagents include triethylamine and solvents such as dioxane.
  • Reaction Conditions : The reaction is conducted under controlled temperatures, followed by purification steps to isolate the desired product.

Applications

The unique properties of this compound make it suitable for various applications:

  • Pharmaceuticals : As a precursor or active ingredient in drug formulations targeting infections and cancers.
  • Materials Science : In the development of new materials with specific chemical properties.

Q & A

Q. How can this compound serve as a precursor for fluorinated analogs with improved bioavailability?

  • Methodology :
  • Electrophilic Fluorination : Use Selectfluor® or DAST to introduce fluorine at the para position of the aniline ring. Validate via 19F^{19}F-NMR and assess logP changes using shake-flask methods .

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